N-(cyclohexylmethyl)-4-methylbenzenesulfonamide is a sulfonamide compound recognized for its diverse applications in organic synthesis and biological research. With a molecular formula of CHNOS and a molecular weight of 253.34 g/mol, this compound features a sulfonamide functional group, which is critical for its activity as an enzyme inhibitor and therapeutic agent.
N-(cyclohexylmethyl)-4-methylbenzenesulfonamide falls under the category of sulfonamides, which are characterized by the presence of a sulfonyl group (–SO–) attached to a nitrogen atom. This classification is significant due to the biological activity associated with sulfonamides, particularly their role as antibacterial agents.
The synthesis of N-(cyclohexylmethyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with cyclohexylmethylamine. The reaction is generally conducted in an anhydrous environment to prevent hydrolysis of the sulfonyl chloride.
N-(cyclohexylmethyl)-4-methylbenzenesulfonamide can undergo several chemical reactions:
The mechanism of action for N-(cyclohexylmethyl)-4-methylbenzenesulfonamide primarily involves its ability to inhibit specific enzymes by mimicking their natural substrates due to the structural similarity provided by the sulfonamide group. This inhibition disrupts essential biochemical pathways, which can lead to therapeutic effects against bacterial infections and other conditions.
N-(cyclohexylmethyl)-4-methylbenzenesulfonamide has several scientific uses:
The core synthesis of N-(cyclohexylmethyl)-4-methylbenzenesulfonamide relies on nucleophilic substitution (SN2) reactions, where the primary amine of cyclohexylmethylamine attacks the electrophilic sulfur within p-toluenesulfonyl chloride (tosyl chloride). This reaction proceeds via a tetrahedral transition state, forming the sulfonamide bond with HCl elimination. Critical geometric parameters for analogous N-alkyl-p-toluenesulfonamides, determined through X-ray crystallography, reveal characteristic S–N bond lengths of ~1.62 Å and O=S=O bond angles near 119°, consistent with tetrahedral sulfonamide geometry [1] [3].
Reaction efficiency is profoundly influenced by electronic and steric factors. The electron-donating methyl group on the benzene ring moderately activates the sulfonyl chloride toward nucleophilic attack compared to unsubstituted benzenesulfonyl chlorides. Conversely, the steric bulk of the cyclohexylmethylamine (compared to linear alkylamines) slightly retards the reaction rate, necessitating optimized conditions. Key strategies include:
Table 1: Characteristic Bond Parameters in N-Alkyl-4-methylbenzenesulfonamide Crystals
Bond/Angle | N-Cyclohexyl-N-ethyl Derivative [1] | N-Cyclohexyl-N-propyl Derivative [3] |
---|---|---|
S–N (Å) | 1.623 | 1.619 |
O=S=O (°) | 119.90 | 119.6 |
C–S–N (°) | 108.25 | 108.3 |
N–S–C(aryl) (°) | 108.38 | 106.95 |
Cyclohexylmethylamine, the essential precursor for N-(cyclohexylmethyl)-4-methylbenzenesulfonamide, is typically synthesized through reductive amination of cyclohexanecarbaldehyde or nucleophilic substitution on bromomethylcyclohexane. The latter route offers higher purity and scalability:
Bromomethylcyclohexane + Phthalimide → N-(Cyclohexylmethyl)phthalimide → Hydrazinolysis → Cyclohexylmethylamine
Cyclohexylmethyl tosylate (synthesized in 93% yield via reaction of cyclohexylmethanol with tosyl chloride using triethylamine in dichloromethane [5]) serves as a superior alternative to alkyl halides due to its higher stability and reduced elimination byproducts. Subsequent Gabriel synthesis delivers the amine in >85% yield after hydrolysis. Direct amination of bromomethylcyclohexane with ammonia is feasible but generates significant dialkylated tertiary amine impurities (>15%), complicating purification [5].
Table 2: Precursor Synthesis Efficiency for Cyclohexylmethylamine
Precursor Route | Reagent System | Reported Yield | Key Advantage |
---|---|---|---|
Cyclohexylmethyl Tosylate [5] | TsCl, TEA, CH2Cl2, 0°C→20°C | 93% | Minimal elimination byproducts |
Bromomethylcyclohexane (Direct Amination) | NH3, MeOH, sealed tube | 70–75% | Fewer steps |
Bromomethylcyclohexane (Gabriel) | K-phthalimide, DMF; N2H4·H2O | 82–85% | High amine purity |
Solvent choice critically impacts reaction kinetics, byproduct formation, and purification ease in both sulfonamide bond formation and precursor synthesis:
Table 3: Solvent and Catalyst Impact on Sulfonylation Efficiency
Solvent | Base Catalyst | Reaction Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
Dichloromethane | Triethylamine | 12 | 89–92 | Low (<5%) |
Tetrahydrofuran | Triethylamine | 8 | 82–85 | Moderate (8–12%) |
Acetonitrile | Triethylamine | 6 | 78–80 | High (15–18%) |
Dichloromethane | Pyridine | 24 | 75–78 | Low (<5%) |
Toluene | Triethylamine | 18 | 80–83 | Low (5–7%) |
Achieving high-purity N-(cyclohexylmethyl)-4-methylbenzenesulfonamide (>99%) requires strategic purification addressing common impurities like residual amine, disubstituted sulfonamides, or tosyl chloride hydrolysis products (p-toluenesulfonic acid):
Table 4: Purification Method Comparison for N-(Cyclohexylmethyl)-4-methylbenzenesulfonamide
Method | Solvent System | Purity (%) | Recovery (%) | Key Limitation |
---|---|---|---|---|
Recrystallization (EtOH/H2O) | Saturated solution, 70°C | >99 | 70–75 | Moderate solvent volume needed |
Recrystallization (EtOAc/Hex) | 1:3, slow-cooled -20°C | 98–99 | 68–72 | Lower solubility |
Column Chromatography | EtOAc/Hex gradient (10→40%) | >99 | 60–65 | Low throughput, high cost |
Acid/Base Washes Only | HCl/NaHCO3/brine sequence | 92–95 | 90–95 | Insufficient for disulfonamide |
Physicochemical Properties
N-(Cyclohexylmethyl)-4-methylbenzenesulfonamide exhibits defined crystalline characteristics, typically forming colorless plates or prisms when recrystallized from ethanol/water. Its melting point range (94–96°C) is consistent with N-substituted tosylamides [3] [6]. The compound displays moderate solubility in chlorinated solvents (CH2Cl2, CHCl3) and lower alcohols (MeOH, EtOH), but limited water solubility (<0.1 mg/mL at 25°C) attributable to the hydrophobic cyclohexylmethyl group. This contrasts with the marginally higher aqueous solubility observed in smaller N-alkyl analogs (e.g., N-methyl or N-ethyl derivatives) [6]. Spectroscopic features include characteristic IR absorptions at ~1150 cm−1 (asymmetric SO2 stretch), 1320 cm−1 (symmetric SO2 stretch), and 1590 cm−1 (aryl C=C), alongside 1H NMR resonances at δ 7.70 (d, J = 8.3 Hz, 2H, aryl ortho-CH), 7.32 (d, J = 8.0 Hz, 2H, aryl meta-CH), 2.89 (d, J = 6.5 Hz, 2H, NCH2), 2.42 (s, 3H, CH3), 1.60–1.80 (m, 5H, cyclohexyl), 1.10–1.30 (m, 6H, cyclohexyl), and 0.90–1.00 (m, 2H, cyclohexyl) [1] [6].
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